2-Bromo-5-(fluoromethyl)pyridine

Description

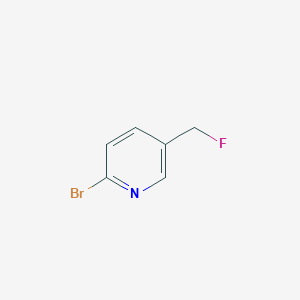

2-Bromo-5-(fluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a fluoromethyl (-CH2F) group at the 5-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis.

Properties

Molecular Formula |

C6H5BrFN |

|---|---|

Molecular Weight |

190.01 g/mol |

IUPAC Name |

2-bromo-5-(fluoromethyl)pyridine |

InChI |

InChI=1S/C6H5BrFN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 |

InChI Key |

WXSAPSVNMVRIJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CF)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-bromo-5-(fluoromethyl)pyridine can be inferred through comparisons with structurally related bromopyridines bearing diverse 5-position substituents.

2-Bromo-5-(trifluoromethyl)pyridine

- Substituent : Trifluoromethyl (-CF3), a strong electron-withdrawing group.

- Reactivity : Exhibits rapid homocoupling under palladium catalysis with tetrabutylammonium iodide (TBAI), achieving 97% conversion in 6 hours at 80°C . It also participates efficiently in Suzuki-Miyaura couplings, as demonstrated in the synthesis of methyl (E)-3-(5-(trifluoromethyl)pyridin-2-yl)acrylate .

- Applications : Used as a precursor in ligand synthesis for photoredox catalysts .

- Safety : Classified with specific handling hazards, including skin/eye irritation (SDS data) .

2-Bromo-5-(1,1-difluoroethyl)pyridine

- Substituent : Difluoroethyl (-CH2CF2), moderately electron-withdrawing.

- Reactivity : Lower thermal stability compared to CF3 analogs; reactions require mild conditions (e.g., 140°C in acetonitrile) to avoid decomposition. Yields in N-arylation reactions are modest (12%) due to volatility .

- Applications : Serves as a building block for bioactive molecules, such as DHODH inhibitors .

2-Bromo-5-isopropylpyridine

- Substituent : Isopropyl (-CH(CH3)2), an electron-donating group.

- Properties : Hydrophobic interactions dominate, making it suitable for lipid-soluble drug candidates .

2-Bromo-5-(piperidin-4-yl)pyridine

- Substituent : Piperidin-4-yl, a nitrogen-containing heterocycle.

- Applications : Valued in drug discovery for its ability to enhance binding affinity to biological targets .

Data Tables

Table 1. Comparative Analysis of 2-Bromo-5-Substituted Pyridines

Table 2. Reaction Conditions for Key Transformations

Research Findings and Insights

- Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -CH2F) increase electrophilicity at the bromine site, accelerating cross-coupling reactions. Trifluoromethyl derivatives show superior reactivity compared to difluoroethyl analogs due to stronger electron withdrawal .

- Synthetic Challenges : Bulky or volatile substituents (e.g., -CH2CF2) complicate purification and reduce yields .

- Pharmaceutical Relevance : Bromopyridines with fluorinated substituents are prioritized in kinase inhibitor and antiviral agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.